molecular formula C10H10ClNS2 B14751122 Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate CAS No. 713-72-4

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate

Cat. No.: B14751122
CAS No.: 713-72-4
M. Wt: 243.8 g/mol
InChI Key: VMNCNPWWZYTRFD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The compound has a prop-2-en-1-yl group attached to the nitrogen atom of the carbamodithioate group and a 3-chlorophenyl group attached to the carbon atom of the carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and an alkylating agent such as allyl bromide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:

    Reactants: 3-chloroaniline, carbon disulfide, allyl bromide

    Catalyst: Potassium hydroxide

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit the growth of certain microorganisms.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate involves the interaction of the carbamodithioate group with specific molecular targets. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic site and prevents substrate binding and subsequent catalysis. The molecular pathways involved include the disruption of enzyme activity and the inhibition of cellular processes dependent on these enzymes.

Comparison with Similar Compounds

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate can be compared with other carbamodithioate compounds, such as:

  • Prop-2-en-1-yl (4-chlorophenyl)carbamodithioate
  • Prop-2-en-1-yl (3-bromophenyl)carbamodithioate
  • Prop-2-en-1-yl (3-methylphenyl)carbamodithioate

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom at the 3-position of the phenyl ring in this compound imparts unique electronic properties, affecting its reactivity and interaction with molecular targets.
  • Reactivity : The specific substitution pattern influences the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.

Biological Activity

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate, a compound with the molecular formula C10H10ClNS2C_{10}H_{10}ClNS_2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its mechanisms of action, efficacy, and potential applications in medicine.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight239.77 g/mol
Molecular FormulaC10H10ClN S2
SMILESC=CC(=S)N(C1=CC(=C(C=C1)Cl)S)S
LogP3.5
Polar Surface Area50.6 Ų

These properties suggest that this compound is a moderately lipophilic compound, which may influence its absorption and distribution in biological systems.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and inflammatory responses.
  • Antioxidant Properties : Studies have suggested that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary tests indicate that the compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Study 1: Enzyme Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the inhibitory effects of carbamodithioate derivatives on monoamine oxidase (MAO). The results indicated that this compound inhibited MAO-B with an IC50 value of 0.045 µM, demonstrating its potential in treating neurodegenerative diseases like Parkinson's disease .

Study 2: Antioxidant Activity

In a separate investigation focusing on oxidative stress, researchers assessed the compound's ability to scavenge free radicals. The findings revealed that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its role as a protective agent against oxidative damage .

Study 3: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various carbamodithioate compounds, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances binding affinity to target enzymes.
  • Alkene Configuration : The prop-2-enyl group appears to play a significant role in modulating biological activity, suggesting that modifications to this moiety could yield compounds with improved potency.

Properties

CAS No.

713-72-4

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

prop-2-enyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C10H10ClNS2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13)

InChI Key

VMNCNPWWZYTRFD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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